molecular formula C21H24N4O2S B5012749 1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

Cat. No.: B5012749
M. Wt: 396.5 g/mol
InChI Key: VHJFCNZZSHBCCX-UHFFFAOYSA-N
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Description

1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

1-[5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-15(3)16-7-11-18(12-8-16)27-13-19-24-25-21(28-19)23-20(26)22-17-9-5-14(2)6-10-17/h5-12,15H,4,13H2,1-3H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJFCNZZSHBCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea typically involves the reaction of appropriate thiadiazole precursors with substituted phenyl isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

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